molecular formula C16H12N2O4 B2751690 N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921546-09-0

N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2751690
CAS RN: 921546-09-0
M. Wt: 296.282
InChI Key: SXJKOXSMKNBJRA-UHFFFAOYSA-N
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Description

“N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that has been evaluated for its cytotoxic activity against various cancer cell lines . It is a benzodioxole derivative and has shown promising anticancer activity .

Scientific Research Applications

Organoselenium Chemistry and Antioxidant Properties

Organoselenides, including compounds containing the benzo[d][1,3]dioxole subunit, have attracted significant attention due to their diverse applications. These compounds exhibit antioxidant properties and have been investigated for their potential in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . The discovery of organoselenides acting as antioxidants, antitumor agents, anti-infectives, cytokine inducers, and immuno-modulators has further fueled research efforts in this field.

Antitumor Activity

The benzodioxole structural motif appears in various natural products and synthetic compounds with important pharmaceutical applications. Some derivatives of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide have demonstrated antitumor activity. For instance, novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines exhibited potent growth inhibition against HeLa, A549, and MCF-7 cell lines .

Bioactive Compounds and Vasodilatory Effects

Recent studies have highlighted the bioactivity of benzo[d][1,3]dioxole derivatives. LASSBio-294, a novel compound of this class, demonstrated inotropic and vasodilatory effects. Such findings underscore the potential therapeutic applications of these compounds .

Indole-Based Anticancer Agents

Researchers have designed and synthesized 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute myeloid leukemia (HL-60) cell lines. The indole scaffold, combined with the benzodioxole moiety, holds promise for developing effective anticancer agents .

Antimicrobial Properties

Certain benzo[d][1,3]dioxole derivatives have demonstrated antimicrobial activity. Further exploration of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide and related compounds may reveal novel antimicrobial agents .

COX-2 Inhibition and Anti-Inflammatory Potential

Given the presence of benzo[d][1,3]dioxole in COX-2 inhibitors, investigating the anti-inflammatory properties of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide derivatives is warranted. These compounds may offer insights into managing inflammatory conditions .

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-15-7-10-5-11(2-3-12(10)18-15)17-16(20)9-1-4-13-14(6-9)22-8-21-13/h1-6H,7-8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJKOXSMKNBJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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